molecular formula C15H19IN2O2 B13863871 tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B13863871
M. Wt: 386.23 g/mol
InChI Key: LYSYXNKIFCTCRA-UHFFFAOYSA-N
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Description

tert-Butyl 6’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is a complex organic compound that features a spirocyclic structure

Preparation Methods

The synthesis of tert-Butyl 6’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the iodo and tert-butyl groups. Reaction conditions may vary, but common methods include:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions under acidic or basic conditions.

    Introduction of the Iodo Group: Iodination can be achieved using reagents such as iodine or N-iodosuccinimide (NIS) under mild conditions.

    tert-Butyl Protection: The tert-butyl group is typically introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Chemical Reactions Analysis

tert-Butyl 6’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds and halide salts.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation might be carried out using reagents like potassium permanganate, while reduction could involve hydrogenation.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Scientific Research Applications

tert-Butyl 6’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved may include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

tert-Butyl 6’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can be compared with other spirocyclic compounds, such as:

Properties

Molecular Formula

C15H19IN2O2

Molecular Weight

386.23 g/mol

IUPAC Name

tert-butyl 6-iodospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C15H19IN2O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-6-10(16)4-5-11(12)15/h4-6,17H,7-9H2,1-3H3

InChI Key

LYSYXNKIFCTCRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=CC(=C3)I

Origin of Product

United States

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